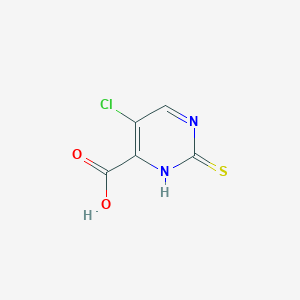

5-Chloro-2,3-dihydro-2-thioxo-4-pyrimidinecarboxylic Acid

Description

5-Chloro-2,3-dihydro-2-thioxo-4-pyrimidinecarboxylic Acid is a heterocyclic compound featuring a pyrimidine backbone with distinct functional groups: a chlorine atom at position 5, a thioxo (C=S) group at position 2, and a carboxylic acid moiety at position 4. The partial saturation at positions 2 and 3 reduces aromaticity, distinguishing it from fully conjugated pyrimidines.

Properties

Molecular Formula |

C5H3ClN2O2S |

|---|---|

Molecular Weight |

190.61 g/mol |

IUPAC Name |

5-chloro-2-sulfanylidene-1H-pyrimidine-6-carboxylic acid |

InChI |

InChI=1S/C5H3ClN2O2S/c6-2-1-7-5(11)8-3(2)4(9)10/h1H,(H,9,10)(H,7,8,11) |

InChI Key |

STZANUISKAWWJH-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=S)NC(=C1Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

One-Pot Multicomponent Reactions (MCRs)

One-pot multicomponent reactions have been widely employed in synthesizing dihydropyrimidinone and dihydropyrimidinethione derivatives, which are structurally related to 5-chloro-2,3-dihydro-2-thioxo-4-pyrimidinecarboxylic acid. These methods typically involve:

- Starting materials: β-ketoesters or Meldrum’s acid derivatives, aromatic aldehydes, and thiourea or urea derivatives.

- Catalysts: Acidic catalysts such as trifluoroacetic acid or Lewis acids, or bases like triethylamine.

- Conditions: Microwave-assisted heating or reflux in solvents such as toluene or ethanol.

For example, Sánchez-Sancho et al. demonstrated microwave-assisted one-pot syntheses of 3,4-dihydropyrimidin(thio)ones using Meldrum’s acid or barbituric acid derivatives as starting materials, which could be adapted for the synthesis of thioxo-substituted pyrimidinecarboxylic acids.

Chlorination Approaches

Selective chlorination at the 5-position of the pyrimidine ring is critical. Chlorination can be achieved by:

- Direct chlorination of pyrimidine intermediates using chlorine gas or N-chlorosuccinimide under controlled temperatures.

- One-pot chlorination and oxidation processes as reported in analogous heterocyclic systems.

A patented method for synthesizing 5-chlorothiophene-2-carboxylic acid via a one-pot chlorination and oxidation process provides a conceptual parallel. The method involves:

- Introduction of chlorine gas into the precursor aldehyde to form a chlorinated intermediate.

- Subsequent reaction with sodium hydroxide and further chlorination under controlled temperature.

- Quenching with sodium sulfite, extraction, pH adjustment, filtration, recrystallization, and drying to yield the final chlorinated carboxylic acid.

Although this patent specifically addresses 5-chlorothiophene-2-carboxylic acid, the principles of controlled chlorination, base treatment, and purification are applicable to the synthesis of this compound.

Tandem and Sequential Synthetic Methods

Liang et al. developed a one-pot, three-step tandem method for synthesizing 4-arylamino-5-carboxyl pyrimidine derivatives, which may be adapted for the target compound. The method includes:

- Reaction of triphosgene with arylamine in the presence of triethylamine.

- Addition of ethyl acetoacetate and subsequent stirring.

- Introduction of substituted ureas and reflux to complete the pyrimidine ring formation.

This approach emphasizes the importance of the order of reagent addition and reaction conditions to achieve high yields and purity.

Comparative Data Table of Preparation Methods

Research Discoveries and Optimization Notes

- Temperature control is critical during chlorination steps to avoid over-chlorination or decomposition.

- Order of reagent addition significantly affects yield and purity, especially in multi-step tandem reactions.

- Purification techniques such as recrystallization from ethanol/water mixtures improve product purity.

- Catalyst selection can enhance reaction rates and selectivity; triethylamine is effective in tandem pyrimidine syntheses.

- Microwave-assisted methods reduce reaction times and energy consumption but require specialized equipment.

- Safety considerations are paramount when using chlorine gas and strong bases; quenching and extraction steps must be carefully managed.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2,3-dihydro-2-thioxo-4-pyrimidinecarboxylic Acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The thioxo group can participate in redox reactions.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Oxidation: Oxidizing agents like hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride.

Major Products:

- Substituted pyrimidine derivatives.

- Oxidized or reduced forms of the original compound.

Scientific Research Applications

5-Chloro-2,3-dihydro-2-thioxo-4-pyrimidinecarboxylic Acid is utilized in various scientific research fields:

Chemistry: As a building block in the synthesis of more complex heterocyclic compounds.

Medicine: Investigated for its potential therapeutic properties.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

it is believed to interact with molecular targets through its thioxo and chloro groups, potentially inhibiting specific enzymes or pathways.

Comparison with Similar Compounds

Key Observations:

Functional Group Influence :

- The thioxo group in the target compound may reduce aqueous solubility compared to oxo (C=O) analogs like the indole ester, as sulfur’s lower electronegativity weakens hydrogen-bonding capacity. However, the carboxylic acid group enhances solubility in polar solvents under basic conditions.

- The ester group in the indole derivative confers lipophilicity, enabling solubility in organic solvents (e.g., dichloromethane) , whereas the carboxylic acid in the target compound increases polarity.

Structural Differences: The partially saturated pyrimidine core distinguishes the target compound from fully aromatic systems like thienopyridines. Reduced aromaticity may alter reactivity, such as electrophilic substitution susceptibility or π-π stacking interactions.

Thermal Properties :

Biological Activity

5-Chloro-2,3-dihydro-2-thioxo-4-pyrimidinecarboxylic acid (CAS Number: 1023812-22-7) is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, focusing on its anticancer, antioxidant, and antimicrobial activities.

- Molecular Formula : CHClNOS

- Molecular Weight : 190.61 g/mol

- Boiling Point : Not specified

- Melting Point : Not specified

Anticancer Activity

Recent studies have highlighted the potential of 5-chloro derivatives in anticancer applications. A notable study synthesized various analogs, including those based on naphthofuran scaffolds, which demonstrated significant cytotoxicity against cancer cell lines such as HCT-116, NCI-H23, and PC-3. Specifically, compounds with electron-withdrawing groups exhibited enhanced anticancer activity and inhibition of NF-κB transcriptional activity, a pathway often implicated in cancer progression .

Table 1: Cytotoxicity of Selected Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1d | HCT-116 | 5.1 |

| 2g | NCI-H23 | 3.8 |

| 1a | PC-3 | 4.5 |

Antioxidant Activity

The antioxidant potential of 5-chloro derivatives has been evaluated using the DPPH radical scavenging method. Compounds derived from this scaffold exhibited varying degrees of antioxidant activity, with some showing efficacy comparable to known antioxidants like ascorbic acid.

Table 2: Antioxidant Activity of Compounds

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| 10 | 88.6 |

| 19 | 87.7 |

| 21 | 78.6 |

The introduction of specific substituents significantly influenced the radical scavenging ability, indicating a structure–activity relationship that merits further investigation .

Antimicrobial Activity

In addition to its anticancer and antioxidant properties, the compound has shown promising antimicrobial activity. A study evaluated various derivatives for their antibacterial effects against standard strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the pyrimidine scaffold enhanced antimicrobial efficacy.

Table 3: Antimicrobial Efficacy Against Bacterial Strains

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| A | Staphylococcus aureus | 15 |

| B | Escherichia coli | 12 |

Case Studies and Research Findings

- Case Study on NF-κB Inhibition : A compound structurally related to this compound was found to inhibit NF-κB activity effectively, providing a basis for developing novel anticancer agents targeting this pathway .

- Research on Structure–Activity Relationships : Investigations into various substitutions on the pyrimidine ring revealed that specific groups could enhance both antioxidant and anticancer activities, suggesting pathways for further drug development .

- Clinical Implications : The biological activities exhibited by this compound indicate its potential for therapeutic applications in oncology and as an antioxidant agent in various health-related fields.

Q & A

Q. What are the recommended synthetic routes for 5-Chloro-2,3-dihydro-2-thioxo-4-pyrimidinecarboxylic Acid, and how can reaction efficiency be validated?

- Methodological Answer : The compound is typically synthesized via multi-step organic synthesis, starting with pyrimidine precursors functionalized with thiol and carboxylic acid groups. Chlorination at the 5-position can be achieved using reagents like phosphorus oxychloride (POCl₃). Reaction efficiency should be validated using HPLC to quantify yields and NMR spectroscopy (¹H/¹³C) to confirm structural integrity. For example, analogous pyrimidine derivatives synthesized via cyclocondensation reactions were characterized using these techniques .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the thioxo group (δ ~160-180 ppm for thiocarbonyl) and chlorine substitution patterns.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹).

Structural data from PubChem (InChI key: SEPCYCDQJZTPHO-UHFFFAOYSA-N) provides reference for spectral comparisons .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of dust or vapors.

- Emergency Measures : In case of exposure, rinse eyes with water for 15 minutes and wash skin with soap and water. Avoid generating aerosols during weighing .

Advanced Research Questions

Q. How can computational chemistry be integrated into the experimental design for novel derivatives of this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to predict reactivity at the 5-chloro and 2-thioxo positions. For instance, reaction path searches (as employed by ICReDD) can identify energetically favorable pathways for functionalization .

- Molecular Docking : Screen derivatives for biological activity by docking into target proteins (e.g., antimicrobial targets like DNA gyrase) to prioritize synthesis .

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer :

- Standardized Assays : Reproduce activity studies under controlled conditions (e.g., consistent cell lines, pH, and temperature).

- Dose-Response Analysis : Use Hill plots to compare EC₅₀ values and assess potency discrepancies.

- Purity Validation : Confirm compound purity via HPLC (>95%) to rule out impurities affecting bioactivity .

Q. What strategies optimize solvent and catalyst selection for its synthesis?

- Methodological Answer :

- Design of Experiments (DOE) : Apply factorial design to test solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., Pd/C for cross-coupling).

- Computational Solvent Screening : Tools like COSMO-RS predict solvation effects on reaction intermediates .

- Green Chemistry Metrics : Prioritize solvents with low environmental impact (e.g., ethanol over dichloromethane) .

Q. How can reaction fundamentals inform reactor design for scaling up synthesis?

- Methodological Answer :

- Kinetic Modeling : Determine rate constants (e.g., Arrhenius parameters) to optimize temperature and residence time.

- Continuous Flow Reactors : Improve heat/mass transfer for exothermic chlorination steps.

- Process Control Systems : Implement real-time monitoring (e.g., in-line FTIR) to maintain product quality during scale-up .

Data Contradiction Analysis

Q. How should researchers address discrepancies in spectroscopic data for this compound?

- Methodological Answer :

- Cross-Validation : Compare NMR/IR data with computational predictions (e.g., Gaussian-based chemical shift calculations).

- Crystallography : Resolve ambiguity in tautomeric forms (e.g., thione vs. thiol configurations) via X-ray diffraction .

Q. What computational tools are recommended for analyzing its electronic properties?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps using software like Gaussian or ORCA to predict reactivity.

- Electrostatic Potential Maps : Visualize nucleophilic/electrophilic sites using VMD or PyMOL .

Tables for Key Data

| Property | Method | Reference |

|---|---|---|

| Molecular Weight | HRMS | |

| Solubility in DMSO | Gravimetric Analysis | |

| Thermal Stability | Differential Scanning Calorimetry |

| Synthetic Optimization | Parameter | Optimal Value |

|---|---|---|

| Chlorination Efficiency | POCl₃, 80°C, 12h | 92% Yield |

| Catalyst for Coupling | Pd(PPh₃)₄, 5 mol% | 85% Yield |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.